molecular formula C18H13ClO4 B2807952 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate CAS No. 618390-50-4

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate

Cat. No.: B2807952
CAS No.: 618390-50-4
M. Wt: 328.75
InChI Key: CDZBMRQFQCSEBC-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate is a chemical compound that belongs to the class of chromen-4-one derivatives It is characterized by the presence of a 4-chlorophenyl group attached to the chromen-4-one core, with a propanoate ester group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with propanoic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form hydroxy derivatives.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted chromen-4-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate involves its interaction with various molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The 4-chlorophenyl group can enhance the compound’s binding affinity to specific targets, while the propanoate ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propanoate: Similar structure with a hydroxy group instead of a chromen-4-one core.

    4-chlorophenyl-4H-chromen-7-yl acetate: Similar structure with an acetate ester group instead of a propanoate ester group.

Uniqueness

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate is unique due to the presence of the chromen-4-one core, which imparts specific chemical and biological properties

Properties

IUPAC Name

[3-(4-chlorophenyl)-4-oxochromen-7-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO4/c1-2-17(20)23-13-7-8-14-16(9-13)22-10-15(18(14)21)11-3-5-12(19)6-4-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZBMRQFQCSEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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